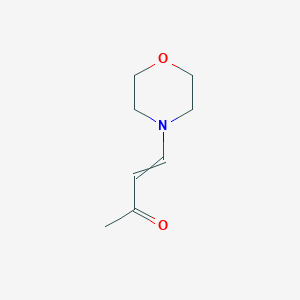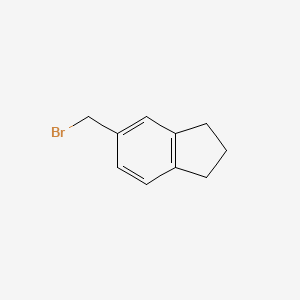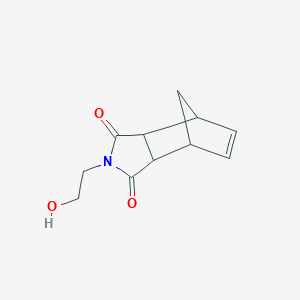
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1,3(2H)-dion
Übersicht
Beschreibung
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (abbreviated as 2-(2-HE)-3a,4,7,7a-THMI) is an organic compound belonging to the class of isoindolin-1-ones. It is a colorless solid with a molecular weight of 247.3 g/mol and a melting point of 73-76°C. 2-(2-HE)-3a,4,7,7a-THMI is a synthetic compound that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen: Hydrogels
Hydrogels, die aus 2-Hydroxyethylmethacrylat (HEMA) abgeleitet sind, wurden aufgrund ihrer hervorragenden hydrophilen Eigenschaften, hohen Quellungsgrades und Biokompatibilität umfassend für ihr Potenzial in verschiedenen biomedizinischen Anwendungen untersucht . Diese Hydrogels können eingesetzt werden in:
- Kontaktlinsen: Ursprünglich für die Verwendung in Kontaktlinsen vorgeschlagen, bieten HEMA-basierte Hydrogels einen Grad an Flexibilität, der dem von natürlichen Geweben ähnelt, wodurch Irritationen an den umliegenden Membranen minimiert werden .
- Arzneimittelfreisetzungssysteme: Die Fähigkeit von Hydrogels, die Freisetzung von Arzneimitteln durch Veränderung ihrer Struktur als Reaktion auf Umweltreize zu kontrollieren, macht sie für intelligente Arzneimittelfreisetzungssysteme geeignet .
- Gewebeingenieurwesen: Die strukturelle Ähnlichkeit von Hydrogels mit natürlichen Geweben und ihre Biokompatibilität machen sie ideal für Anwendungen im Gewebeingenieurwesen .
- Schwermetallentfernung: Modifizierte Hydrogels haben sich bei der Entfernung von Schwermetallen wie Cu(II), Zn(II), Cd(II) und Pb(II) aus wässrigen Lösungen als vielversprechend erwiesen .
Ophthalmologische Anwendungen
Die Derivate der Verbindung, insbesondere pHEMA, wurden aufgrund ihrer Biokompatibilität und optischen Transparenz in ophthalmologischen Anwendungen weit verbreitet . Sie werden verwendet in:
- Okuläre Arzneimittelfreisetzung: pHEMA kann für die okuläre Arzneimittelfreisetzung eingesetzt werden und ermöglicht eine kontrollierte Freisetzung von Medikamenten ins Auge .
- Antimikrobielle Strategien: Um Infektionen an der Stelle der Implantation von Biomaterialien zu verhindern, können antimikrobielle Strategien mit Silber-Nanopartikeln oder Antibiotika in pHEMA integriert werden .
Neuroprotektive Mittel
Derivate von 4-Oxatricyclo[5.2.1.02,6]dec-8-en-3,5-dion wurden als potenzielle neuroprotektive Mittel synthetisiert. Sie zeigen vielversprechendes Potenzial in:
- Kalziummodulation: Diese Derivate können den Kalziumeinstrom modulieren, der entscheidend ist, um Exzitotoxizität zu verhindern, ein Zustand, der zu neuronalen Schäden führt .
- NMDA-Rezeptorblocker: Es wurde gezeigt, dass die Verbindungen als Blocker für NMDA-Rezeptoren wirken, die eine Rolle bei neurodegenerativen Erkrankungen spielen .
Krebstherapie
In der Krebstherapie werden die Derivate der Verbindung für Folgendes untersucht:
- Stimuli-responsive Systeme: Sie können so konzipiert werden, dass sie auf bestimmte Reize im Körper reagieren, was sie für die gezielte Krebstherapie geeignet macht .
- Knochengewebsregeneration: pHEMA findet Anwendung bei der Knochengewebsregeneration und unterstützt die Heilung von Knochendefekten und -verletzungen .
Antimikrobielle Anwendungen
Die Derivate der Verbindung können mit Kupfer-Nanopartikeln dotiert werden, um Hydrogels mit antibakteriellen Eigenschaften zu erzeugen, die in folgenden Bereichen nützlich sind:
- Antibakterielle Beschichtungen: Diese Hydrogels können verwendet werden, um medizinische Geräte zu beschichten, um das Wachstum von Bakterien zu verhindern .
- Wundheilung: Die antibakteriellen Eigenschaften der Hydrogels unterstützen die Wundheilung, indem sie Infektionen verhindern .
Umweltanwendungen
Die Fähigkeit der Verbindung, Hydrogels mit spezifischen Eigenschaften zu bilden, ermöglicht Umweltanwendungen wie:
- Wasseraufbereitung: Hydrogels können in Wasseraufbereitungsprozessen eingesetzt werden, um Verunreinigungen zu entfernen und Wasser zu reinigen .
- Sorptionsmittel: Die modifizierten Hydrogels können als Sorptionsmittel dienen, um Schadstoffe aus der Umwelt zu erfassen und zu entfernen .
Materialwissenschaften
In den Materialwissenschaften findet die Verbindung Anwendung in:
- Intelligente Materialien: Hydrogels, die auf Umweltveränderungen reagieren, können als intelligente Materialien in verschiedenen Technologien eingesetzt werden .
- Hochleistungspolymere: Aufgrund ihrer strukturellen Eigenschaften können diese Hydrogels verwendet werden, um Hochleistungspolymere für industrielle Anwendungen herzustellen .
Analytische Chemie
Schließlich werden in der analytischen Chemie die Derivate der Verbindung für Folgendes verwendet:
Wirkmechanismus
Target of Action
Related compounds such as n-(2-hydroxyethyl) cinnamamide derivatives have been studied for their antidepressant activities . These compounds interact with specific receptors in the brain, influencing neurotransmitter levels and leading to an antidepressant-like action .
Mode of Action
It’s worth noting that similar compounds like n-(2-hydroxyethyl) cinnamamide derivatives exhibit their antidepressant-like action by interacting with specific receptors in the brain, thereby influencing neurotransmitter levels .
Biochemical Pathways
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives are known to influence the biochemical pathways associated with depression, possibly by modulating neurotransmitter levels .
Result of Action
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives have been shown to exhibit antidepressant-like action, indicating a potential influence on mood regulation .
Safety and Hazards
Zukünftige Richtungen
Functionalized acrylic materials derived from methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) were synthesized by successive free-radical polymerizations. The presence of DMP/PHEMA segments should improve the thermal behavior of acrylic materials, which is of great interest in the design of versatile bone cements for total joint arthroplasty and functional coatings in targeted drug delivery .
Biochemische Analyse
Biochemical Properties
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases and aldehyde dehydrogenases, which are crucial in the metabolism of alcohols and aldehydes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression levels of CD54 and CD86 in THP-1 cells, indicating its role in immune responses . Additionally, it can alter the production of reactive oxygen species and impact cell viability.
Molecular Mechanism
At the molecular level, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain dehydrogenases, thereby affecting the metabolic pathways involving alcohols and aldehydes . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating immune responses and enhancing cellular metabolism. At high doses, it can cause toxic or adverse effects, including cytotoxicity and alterations in gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a crucial role in the metabolism of alcohols and aldehydes . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGPAHZQWNPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279909 | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1873-11-6 | |
| Record name | NSC14524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





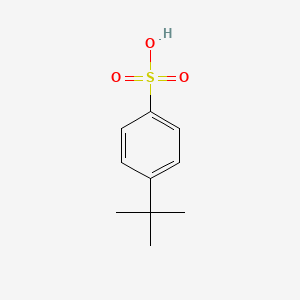
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
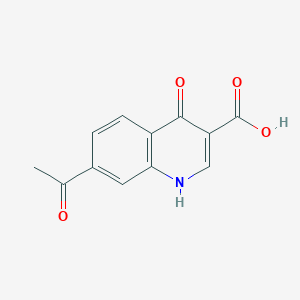
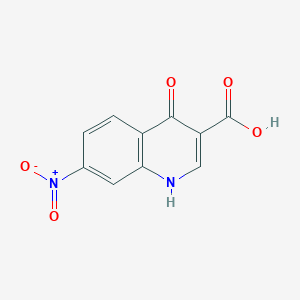
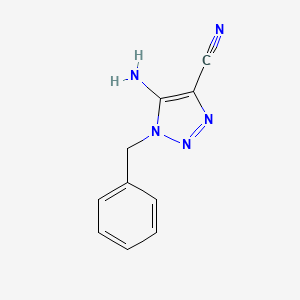
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
